1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine
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Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains sulfonyl groups, which are often found in biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by the addition of the sulfonyl groups . The exact synthesis would depend on the specific substituents and their positions on the ring .Molecular Structure Analysis
The structure of the compound would be determined by the positions of the substituents on the pyrrolidine ring and the orientation of the sulfonyl groups. The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows for increased three-dimensional coverage .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the pyrrolidine ring and the sulfonyl groups. The pyrrolidine ring can undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the pyrrolidine ring and the sulfonyl groups. For example, the pyrrolidine ring contributes to the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : A study by Chowdhury et al. (2008) demonstrated the synthesis of new compounds similar to the query chemical, highlighting their potential as anti-inflammatory agents. They noted that certain molecular structures in these compounds showed significant anti-inflammatory activity, which can be further explored for medicinal applications (Chowdhury et al., 2008).
Antimicrobial and Anticancer Properties : Research by Redda et al. (2011) focused on synthesizing compounds with a similar structure to the query chemical. These compounds were tested for their cytotoxic effects on various cancer cell lines, showing promising results as potential anticancer agents (Redda et al., 2011).
Analgesic and Antibacterial Activities : Gein et al. (2017) synthesized compounds related to the query chemical, exploring their analgesic and antibacterial activities. This suggests potential applications in developing new pain relief and antibacterial medications (Gein et al., 2017).
Chemical Synthesis and Mechanistic Insights
Innovative Synthesis Techniques : The study by Benetti et al. (2002) demonstrated innovative methods for synthesizing pyrroles and pyrrolidines, compounds structurally related to the query chemical. This can have significant implications in organic synthesis and drug development (Benetti et al., 2002).
Understanding Molecular Interactions : Carosati et al. (2009) provided insights into the stereoselective behavior of compounds similar to the query chemical, particularly in how they interact with calcium channels. This knowledge is crucial for designing drugs with specific target interactions (Carosati et al., 2009).
Copper-Catalyzed Reactions : Llamas et al. (2007) discussed the use of copper(I) catalysis for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to vinyl sulfones, which are chemically related to the query compound. This could be a significant advancement in the field of organic chemistry (Llamas et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S3/c1-17-7-9-19(15-21(17)32(27,28)23-11-3-4-12-23)31(25,26)20-10-8-18(2)22(16-20)33(29,30)24-13-5-6-14-24/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMNGBALIBZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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